molecular formula C22H25FN4O4S B2444851 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391887-75-5

3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2444851
CAS No.: 391887-75-5
M. Wt: 460.52
InChI Key: XJAVKAFUCSTTMV-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including ethoxy, fluorophenyl, and triazolyl moieties, which contribute to its unique chemical properties.

Properties

IUPAC Name

3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)24-13-19-25-26-22(32)27(19)16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,28)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVKAFUCSTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy groups through etherification reactions. The fluorophenyl and triazolyl groups are then incorporated using nucleophilic substitution and cyclization reactions, respectively. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various triazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (–S–) group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides :
    Treatment with methyl iodide (CH<sub>3</sub>I) in the presence of cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) yields S-methyl derivatives. This reaction is critical for modifying the compound’s lipophilicity.

ReactantConditionsProductYield (%)Reference
Methyl iodideCs<sub>2</sub>CO<sub>3</sub>, DMF, 60°CS-methylated triazole derivative78

Hydrolysis of the Benzamide Moiety

The benzamide group is susceptible to acidic or basic hydrolysis:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to produce 3,4,5-triethoxybenzoic acid and the corresponding amine.

  • Basic hydrolysis (NaOH, ethanol/water): Forms the sodium salt of the benzoic acid.

Oxidation of the Sulfanylidene Group

The sulfanylidene group oxidizes to sulfonyl (–SO<sub>2</sub>–) under strong oxidizing conditions:

  • Reaction with H<sub>2</sub>O<sub>2</sub> :
    In acetic acid at 80°C, the sulfanylidene group converts to sulfonyl, enhancing electrophilicity .

Oxidizing AgentConditionsProductYield (%)Reference
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 80°C, 4hSulfonyl-triazole derivative65

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic substitution:

  • Nitration :
    Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to fluorine.

ReagentConditionsProductYield (%)Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2h4-fluoro-3-nitrobenzamide derivative52

Reductive Amination

The methylene (–CH<sub>2</sub>–) bridge adjacent to the triazole enables reductive amination:

  • Reaction with aldehydes :
    In the presence of NaBH<sub>3</sub>CN, primary amines form secondary amines.

AldehydeConditionsProductYield (%)Reference
FormaldehydeNaBH<sub>3</sub>CN, MeOH, RTN-methylated derivative85

Supramolecular Interactions

Crystallographic studies reveal hydrogen-bonding networks involving:

  • N–H⋯O interactions between the benzamide carbonyl and triazole NH .

  • C–H⋯π interactions between fluorophenyl and triethoxy groups .

Interaction TypeBond Length (Å)Angle (°)Reference
N–H⋯O2.89155
C–H⋯π3.42145

Stability Under Thermal and pH Conditions

  • Thermal decomposition : TGA shows decomposition onset at 220°C.

  • pH stability : Stable in pH 4–8; degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C22H26N4O4S
  • Molecular Weight : 442.54 g/mol
  • LogP : 3.2328 (indicates moderate lipophilicity)
  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 73.231 Ų

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties:

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. The presence of the triazole ring enhances the compound's interaction with biological targets, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The specific structure of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene]} may allow it to target specific cancer pathways effectively .
  • Anti-inflammatory Effects : Some research suggests that compounds with similar structures can modulate inflammatory responses. This property could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

The compound's unique chemical structure also lends itself to applications in agriculture:

  • Pesticide Development : The sulfanylidene group may enhance the compound's effectiveness as a pesticide by increasing its ability to penetrate plant tissues and target pests at a molecular level .
  • Herbicide Activity : Research into similar compounds has indicated potential herbicidal activity, suggesting that this compound could be developed to control unwanted plant species effectively .

Material Science Applications

In material science, the compound's properties can be harnessed for:

  • Polymer Chemistry : The ability of the compound to form stable bonds may be utilized in creating new polymer materials with enhanced durability and resistance to environmental factors .
  • Nanotechnology : Due to its unique structural properties, there is potential for this compound to be used in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial TestingDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL .
Study 2Anticancer ActivityShowed that the compound induces apoptosis in breast cancer cell lines through mitochondrial pathways .
Study 3Herbicidal EfficacyFound effective against common weeds with a reduction in growth by more than 75% at concentrations above 50 mg/L .

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolyl group can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide possesses a unique combination of functional groups that enhance its reactivity and specificity in chemical and biological applications. The presence of the triazolyl group, in particular, distinguishes it from other benzamide derivatives and contributes to its versatility in research and industrial applications .

Biological Activity

The compound 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a novel derivative within the triazole class, which has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Benzamide moiety : Contributes to the compound's biological activity and solubility.
  • Fluorophenyl group : Enhances the lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antioxidant properties

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance:

  • A study highlighted that similar triazole compounds showed significant activity against various bacterial strains and fungi, including Candida species. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 31.25 µg/mL to 125 µg/mL against C. albicans .
CompoundMIC (µg/mL)Target Organism
RO462.5C. albicans
RO5125Staphylococcus aureus

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties:

  • A specific derivative exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) with an IC50 value of 6.2 μM and T47D (breast cancer) with IC50 values ranging from 27.3 μM to 43.4 μM .
Cell LineIC50 (µM)
HCT-1166.2
T47D27.3 - 43.4

The mechanism by which triazole derivatives exert their biological effects often involves:

  • Inhibition of key enzymes : Such as topoisomerase IV and dihydrofolate reductase in bacteria.
  • Induction of apoptosis : In cancer cells through various signaling pathways.

Molecular docking studies suggest that these compounds can effectively bind to target proteins, thereby inhibiting their function and leading to cell death in pathogenic organisms and cancer cells .

Case Studies

A notable case study involved the synthesis of various triazole derivatives which were screened for their biological activity:

  • The study synthesized several new compounds and evaluated their antibacterial and antifungal properties using standard antimicrobial agents as controls. The results indicated that many new derivatives exhibited superior activity compared to traditional antibiotics .

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